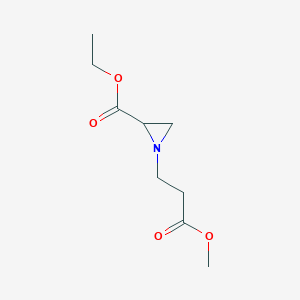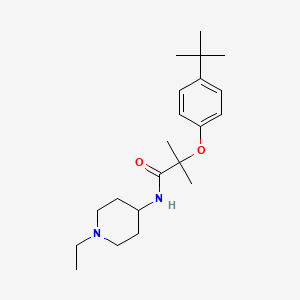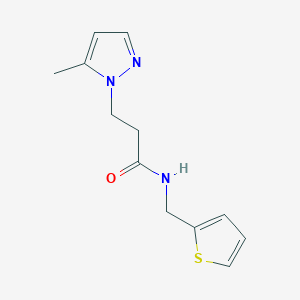
ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate, also known as AZI, is a chemical compound that has been used extensively in scientific research. It is a highly reactive molecule that has been found to have a wide range of applications in different scientific fields.
Mécanisme D'action
The mechanism of action of ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate is not fully understood. However, it is believed that ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate acts as an electrophile, reacting with different nucleophiles, including amines, thiols, and alcohols. This reaction leads to the formation of covalent bonds between ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate and the nucleophile, resulting in the modification of the nucleophile.
Biochemical and Physiological Effects:
ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has been found to have different biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of different bacteria and fungi. ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has also been found to have antitumor properties, inhibiting the growth of different cancer cells. Additionally, ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has been shown to have anti-inflammatory properties, reducing the production of different inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate in lab experiments is its highly reactive nature, which allows for the modification of different nucleophiles. Additionally, ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate is relatively easy to synthesize, making it readily available for use in different experiments. However, one of the main limitations of using ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate is its toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate in scientific research. One potential direction is the development of new synthetic routes for ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate, which may lead to the synthesis of new compounds with different properties. Additionally, ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate may be used as a tool for the modification of different biomolecules, including proteins and nucleic acids. Finally, ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate may be used in the development of new materials, including polymers and hydrogels.
Conclusion:
In conclusion, ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate is a highly reactive molecule that has been found to have a wide range of applications in different scientific fields. It is relatively easy to synthesize and has been used as a precursor for the synthesis of different compounds. ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has also been found to have different biochemical and physiological effects, including antimicrobial, antitumor, and anti-inflammatory properties. While ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has several advantages for lab experiments, its toxicity may limit its use in certain experiments. Finally, there are several future directions for the use of ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate in scientific research, including the development of new synthetic routes, the modification of biomolecules, and the development of new materials.
Méthodes De Synthèse
Ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate can be synthesized through a multistep process that involves the reaction of ethyl 2-bromo-2-methylacetoacetate with sodium azide, followed by the reaction of the resulting compound with ethyl chloroformate. The final product, ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate, is obtained through a cyclization reaction of the intermediate compound.
Applications De Recherche Scientifique
Ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has been used extensively in scientific research due to its highly reactive nature. It has been found to have a wide range of applications in different scientific fields, including medicinal chemistry, biochemistry, and materials science. ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has been used as a precursor for the synthesis of different compounds, including amino acids, peptides, and heterocycles. It has also been used as a cross-linking agent for the preparation of polymer networks.
Propriétés
IUPAC Name |
ethyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-3-14-9(12)7-6-10(7)5-4-8(11)13-2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCPRFKOGPZEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN1CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5206908.png)
![5,14-bis(3-methylphenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.0~2,10~.0~3,7~.0~12,16~]octadeca-9,17-diene-4,6,13,15-tetrone](/img/structure/B5206914.png)


![4-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5206927.png)
![ethyl 4-(4,4,7,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5206935.png)

![1-(2-fluoro-4-methoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5206949.png)

![3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5206965.png)
![2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5206967.png)


![propyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5206999.png)